molecular formula C21H15F2N3O3S B2698742 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 897481-76-4

3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2698742
CAS No.: 897481-76-4
M. Wt: 427.43
InChI Key: AOFMERRRUHYQAX-UHFFFAOYSA-N
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Description

3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a combination of chromenone, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine and thiazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmospheres may be necessary to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety would yield quinones, while reduction would produce dihydro derivatives.

Scientific Research Applications

3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-difluorobenzo[d]thiazole derivatives: These compounds share the thiazole moiety and exhibit similar biological activities.

    Piperazine derivatives: Known for their use in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.

    Chromenone derivatives: Widely studied for their antioxidant and anti-inflammatory properties.

Uniqueness

What sets 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one apart is the combination of these three distinct moieties, which may confer unique biological activities and chemical properties not observed in simpler analogs.

Properties

IUPAC Name

3-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c22-13-10-15(23)18-17(11-13)30-21(24-18)26-7-5-25(6-8-26)19(27)14-9-12-3-1-2-4-16(12)29-20(14)28/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFMERRRUHYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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